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molecular formula C12H15NO4 B8327422 1-Methoxy-3-(1-methyl-1-nitroethyl)-1,3dihydroisobenzofuran

1-Methoxy-3-(1-methyl-1-nitroethyl)-1,3dihydroisobenzofuran

Cat. No. B8327422
M. Wt: 237.25 g/mol
InChI Key: SRORSBMPRKAUPE-UHFFFAOYSA-N
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Patent
US05962469

Procedure details

Sodium metal (12.4 g, 0.539 g atm) is added to MeOH, (1 L) at 10° C. over 90 min. When a clear solution is obtained the cold water bath is removed and 2-nitropropane (256 mL, 2.85 mol) is added, followed by orthophthalaldehyde (120 g, 0.895 mol). The resulting solution is stirred at rt overnight. The solution is acidified by adding 1 N H2SO4 to pH 2. White solids precipitate. The mixture is filtered, and the filter cake is washed with MeOH and discarded. The filtrate is stirred at rt for 3 h and then made basic by adding 3 N NaOH. The solution is then concentrated in vacuo to remove the MeOH. The resulting aqueous solution is extracted twice with Et2O. The combined organic layers are washed once with water, dried (MgSO4) and concentrated in vacuo. Kugelrohr distillation of remaining solvent at 50° C. (oil pump vacuum) leaves 195 g (106% of theoretical, 86% pure by GC) of a brown liquid, which is used as such in the next step. The ratio of diastereoisomers is 1:1 (1H NMR). A portion of the crude material can be purified by flash chromatography over silica gel (9:1 cyclohexane/EtOAc) to give pure 71 as a pale yellow oil. 1H NMR(CDCl3) 7.42-7.36(m, 3), 7.17-7.12(m, 1), 6.25 and 5.88(isomer I, d and dd, 1 total, J=2.4, 0.6, respectively), 6.01 and 5.72 (isomer II, s and d, 1 total, J=0.6), 3.58 and 3.37 (isomers I and II, respectively, 2s, 3 total), 1.57 and 1.56 and 1.55 and 1.48 (4s, 6 total); 13C NMR (CDCl3) 138.77, 138.51, 137.57, 129.82, 129.67, 129.21, 129.13, 123.41, 122.09, 107.32, 107.01, 90.52, 86.77, 56.14, 54.03, 22.51, 22.14, 21.73, 20.96; IR (neat) 1543, 1464, 1398, 1373, 1348, 1113, 1094, 1026, 974, 756;MS, m/z 206 [(M+H)+, base peak], 190, 149; Anal. Calcd for C12H15NO2 : C,60.75; H,6.37; N,5.90. Found: C,60.48; H,6.28;N,6.00.
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
256 mL
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([CH:5]([CH3:7])[CH3:6])([O-:4])=[O:3].[CH:8]1[CH:9]=[CH:10][C:11]([CH:16]=[O:17])=[C:12]([CH:14]=[O:15])[CH:13]=1.OS(O)(=O)=O.[CH3:23]O>O>[CH3:23][O:15][CH:14]1[C:12]2[C:11](=[CH:10][CH:9]=[CH:8][CH:13]=2)[CH:16]([C:5]([CH3:7])([N+:2]([O-:4])=[O:3])[CH3:6])[O:17]1 |^1:0|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
1 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
256 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
C=1C=CC(=C(C1)C=O)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the filter cake is washed with MeOH
STIRRING
Type
STIRRING
Details
The filtrate is stirred at rt for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
by adding 3 N NaOH
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the MeOH
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution is extracted twice with Et2O
WASH
Type
WASH
Details
The combined organic layers are washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation of remaining solvent at 50° C. (oil pump vacuum)
CUSTOM
Type
CUSTOM
Details
leaves 195 g (106% of theoretical, 86% pure by GC) of a brown liquid, which
CUSTOM
Type
CUSTOM
Details
A portion of the crude material can be purified by flash chromatography over silica gel (9:1 cyclohexane/EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1OC(C2=CC=CC=C12)C(C)([N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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